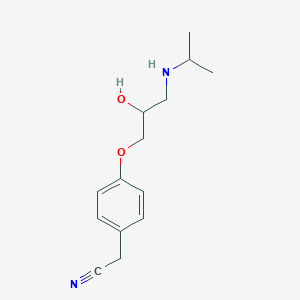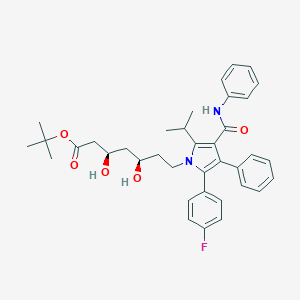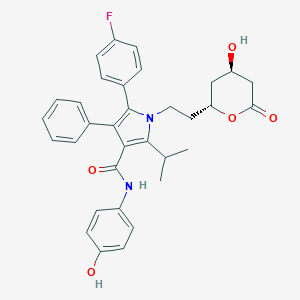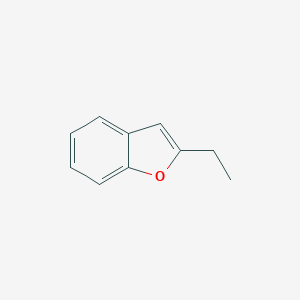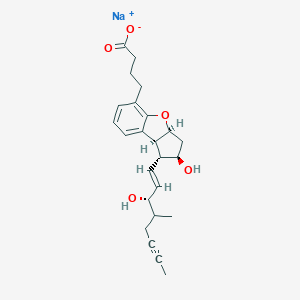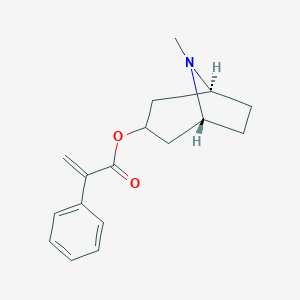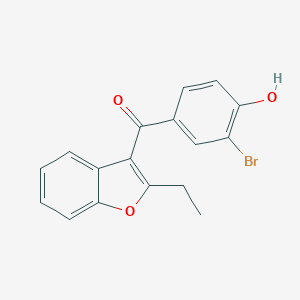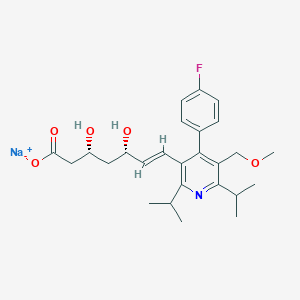
Cerivastatin sodium
Descripción general
Descripción
Cerivastatin sodium is a synthetic, enantiomerically pure, pyridine derivative that effectively reduces serum cholesterol levels . It belongs to the statin class of lipid-lowering agents and helps in decreasing MAP kinase activation, blocking AP-1 (activator protein-1) and NF-kB (nuclear factor-kB) binding activity, inhibiting inflammatory responses, and ameliorating renal damage .
Synthesis Analysis
Cerivastatin is a new entirely synthetic and enantiomerically pure inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase . As a sodium salt, cerivastatin is present in the active, open ring form .Molecular Structure Analysis
The molecular formula of Cerivastatin sodium is C26H33FNNaO5 . The molecular weight is 481.5 g/mol . The IUPAC name is sodium; (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate .Chemical Reactions Analysis
Cerivastatin exhibits similar lipophilicity to most of the other statins (e.g., atorvastatin, fluvastatin, and simvastatin) in the open-ring form, in contrast to the more hydrophilic pravastatin .Physical And Chemical Properties Analysis
Cerivastatin sodium is a solid substance . It is soluble in water up to 100 mg/mL when ultrasonic and warming and heat to 60°C . It should be stored at -20°C, protected from light, and sealed .Aplicaciones Científicas De Investigación
Cardiovascular Disease Prevention
Cerivastatin sodium, as part of the statin class of drugs, has been extensively studied for its role in cardiovascular disease prevention . It has been shown to reduce all-cause mortality and cardiovascular disease mortality in patients with and without prior coronary heart disease . The drug works by inhibiting HMG-CoA reductase, effectively lowering LDL cholesterol and triglycerides, which are risk factors for cardiovascular events .
Cholesterol Management
In clinical settings, Cerivastatin sodium has been used as an adjunct to diet for the reduction of elevated total and LDL cholesterol levels in patients with primary hypercholesterolemia and mixed dyslipidemia . It addresses the challenge of managing cholesterol levels, which is a significant factor in the development of coronary artery disease .
Diabetes Mellitus Research
Cerivastatin sodium has shown promise in improving insulin sensitivity and insulin secretion in early-stage obese type 2 diabetes patients. Studies have demonstrated that Cerivastatin therapy can improve first-phase insulin secretion and increase insulin-mediated glucose uptake . This suggests potential applications in diabetes management and research.
Pharmacokinetics
The pharmacokinetic profile of Cerivastatin sodium is crucial for understanding its absorption, distribution, metabolism, and excretion. It is known for its high oral bioavailability and is exclusively cleared via metabolism, with no unchanged drug excreted. This knowledge is essential for developing dosing regimens and understanding drug interactions .
Drug Delivery Systems
Research into novel drug delivery systems for Cerivastatin sodium aims to improve its bioavailability and therapeutic efficacy. Innovations range from conventional dosage forms to nanoparticulate drug-delivery systems, which could potentially enhance the drug’s effectiveness and reduce the risk of adverse side effects .
Clinical Trials
Cerivastatin sodium has been the subject of numerous clinical trials, which have explored its efficacy and safety in lowering lipids. These trials have shown that Cerivastatin can significantly reduce LDL cholesterol by 12% to 42%, depending on the dosage, highlighting its potential in lipid management .
Mecanismo De Acción
Target of Action
Cerivastatin sodium primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the synthesis of cholesterol, a type of lipid that is essential for various cellular functions but can lead to cardiovascular diseases when present in excess .
Mode of Action
Cerivastatin sodium acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . This inhibition leads to a decrease in cholesterol levels within hepatic cells, which in turn triggers an upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Biochemical Pathways
The primary biochemical pathway affected by cerivastatin sodium is the mevalonate pathway , which is responsible for the production of cholesterol . By inhibiting HMG-CoA reductase, cerivastatin sodium disrupts this pathway, leading to reduced cholesterol synthesis . The drug also influences the expression of LDL-receptors, thereby affecting the pathway of LDL-cholesterol uptake into hepatic cells .
Pharmacokinetics
Cerivastatin sodium exhibits a mean absolute oral bioavailability of approximately 60% . It is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations peaking 2 to 3 hours post-administration . The drug is highly bound to plasma proteins (>99%), and its volume of distribution at steady state indicates moderate penetration into tissues . Cerivastatin sodium is exclusively cleared via metabolism, with no unchanged drug excreted . It undergoes two main oxidative biotransformation reactions, leading to the formation of active metabolites .
Result of Action
The primary result of cerivastatin sodium’s action is a decrease in cholesterol levels in hepatic cells . This reduction in intracellular cholesterol leads to an upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation . These changes contribute to a decrease in circulating LDL-cholesterol levels, which is beneficial for patients with hypercholesterolemia .
Action Environment
The action of cerivastatin sodium can be influenced by various environmental factors. Additionally, the drug’s bioavailability and general circulation can be affected by first-pass metabolism in the liver and clearance by the digestive system . Understanding these factors can help optimize the drug’s efficacy and stability.
Safety and Hazards
Cerivastatin sodium is toxic and can cause moderate to severe irritation to the skin and eyes . It was withdrawn from the market worldwide in 2001 following reports of a severe form of muscle toxicity . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Propiedades
IUPAC Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUADMRJQVPIAS-QCVDVZFFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FNNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046488 | |
| Record name | Cerivastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143201-11-0 | |
| Record name | Cerivastatin sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143201110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerivastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERIVASTATIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q18G1060S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cerivastatin sodium exert its lipid-lowering effect?
A1: Cerivastatin sodium is a synthetic, enantiomerically pure, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. [, , ] HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, responsible for cholesterol biosynthesis. By inhibiting this enzyme, cerivastatin sodium effectively reduces cholesterol synthesis in the liver. This, in turn, leads to increased hepatic uptake of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, ultimately lowering plasma cholesterol levels. [, , , ]
Q2: What is the molecular formula and weight of cerivastatin sodium?
A2: Unfortunately, the provided research papers do not specify the exact molecular formula and weight of cerivastatin sodium.
Q3: How is cerivastatin sodium metabolized, and does it interact with other drugs?
A3: Cerivastatin sodium is primarily metabolized by the cytochrome P450 (CYP) enzyme, specifically CYP2C8, with a minor contribution from CYP3A4. [, ] It exhibits a dual metabolic pathway involving demethylation (metabolite M-1) and hydroxylation (metabolite M-23). [] Despite being a CYP3A4 substrate, cerivastatin sodium demonstrates a low potential for clinically relevant interactions with CYP3A4 inhibitors, such as erythromycin and itraconazole. [, ]
Q4: Does cerivastatin sodium interact with the immunosuppressant tacrolimus?
A4: Research indicates a moderate elevation of cerivastatin sodium systemic exposure when co-administered with tacrolimus in liver transplant recipients. [] While this interaction does not appear to be CYP3A4-mediated, the exact mechanism is thought to involve inhibition of active hepatic transport processes, particularly biliary excretion. []
Q5: What is the clinical efficacy of cerivastatin sodium in treating hypercholesterolemia?
A6: Clinical trials have demonstrated the effectiveness of cerivastatin sodium in lowering total cholesterol, LDL-C, and triglyceride levels in patients with primary hypercholesterolemia. [, , , ] A dose-dependent reduction in serum lipid levels was observed, with a higher dosage (0.3 mg/day) proving more effective than a lower dosage (0.15 mg/day) in patients with severe hypercholesterolemia. []
Q6: What are the safety concerns associated with cerivastatin sodium?
A7: While effective in lowering cholesterol levels, cerivastatin sodium has been associated with an increased risk of rhabdomyolysis, a serious condition involving muscle breakdown. [, ] This risk appears higher compared to other statins and is particularly pronounced when cerivastatin sodium is used in combination with gemfibrozil or at higher doses. [, ] These safety concerns ultimately led to the withdrawal of cerivastatin sodium from the market in 2001. [, ]
Q7: What analytical methods are used to quantify cerivastatin sodium in pharmaceutical formulations?
A8: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly employed method for quantifying cerivastatin sodium and its metabolites in pharmaceutical preparations and biological samples. [, , ] This method offers high sensitivity and selectivity, allowing for accurate determination of drug concentrations. [, ]
Q8: Are there any known alternative compounds or approaches for achieving similar therapeutic effects?
A10: Yes, other HMG-CoA reductase inhibitors, collectively known as statins, are available and widely used for managing hypercholesterolemia. These include atorvastatin, simvastatin, pravastatin, and rosuvastatin. [, , , ] Each statin possesses a unique pharmacological profile, including potency, efficacy, and potential for adverse effects. [, , , ]
Q9: Has cerivastatin sodium shown any potential in other areas of research, such as cancer therapy?
A11: Interestingly, recent research suggests that cerivastatin sodium may act as a selective inhibitor of RNA polymerase I, an enzyme crucial for ribosome biogenesis and cell growth. [, ] Preliminary studies indicate antiproliferative effects of cerivastatin sodium against certain human cancer cell lines, hinting at its potential as a targeted anticancer therapeutic. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




